molecular formula C4H8N2O4 B3034894 2,2'-Hydrazine-1,2-diyldiacetic acid CAS No. 25004-91-5

2,2'-Hydrazine-1,2-diyldiacetic acid

Cat. No.: B3034894
CAS No.: 25004-91-5
M. Wt: 148.12 g/mol
InChI Key: SXQDJBRDWNMREL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Hydrazine-1,2-diyldiacetic acid typically involves the reaction of hydrazine with glyoxylic acid. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product . The reaction can be represented as follows:

[ \text{NH}_2\text{NH}_2 + 2 \text{HOOC-CHO} \rightarrow \text{HOOC-CH}_2\text{NH-NH-CH}_2\text{COOH} ]

Industrial Production Methods

Industrial production of 2,2’-Hydrazine-1,2-diyldiacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’-Hydrazine-1,2-diyldiacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydrazone derivatives, amine derivatives, and various esters or amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-Hydrazine-1,2-diyldiacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Hydrazine-1,2-diyldiacetic acid involves its interaction with various molecular targets. The hydrazine moiety can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound can act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Hydrazine-1,2-diyldiacetic acid is unique due to its combination of hydrazine and carboxylic acid functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions and act as a nucleophile makes it particularly valuable in both research and industrial settings.

Properties

IUPAC Name

2-[2-(carboxymethyl)hydrazinyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c7-3(8)1-5-6-2-4(9)10/h5-6H,1-2H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQDJBRDWNMREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NNCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333185
Record name 2-[2-(carboxymethyl)hydrazinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25004-91-5
Record name 2-[2-(carboxymethyl)hydrazinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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